![molecular formula C12H13ClO3 B1421955 4-(2-Chlorophenyl)oxane-4-carboxylic acid CAS No. 1250507-53-9](/img/structure/B1421955.png)
4-(2-Chlorophenyl)oxane-4-carboxylic acid
Overview
Description
4-(2-Chlorophenyl)oxane-4-carboxylic acid , also known by its IUPAC name 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid , is a chemical compound with the molecular formula C₁₂H₁₃ClO₃ . It has a molecular weight of approximately 240.69 g/mol . This compound belongs to the class of carboxylic acids and contains a chlorophenyl group attached to a tetrahydro-2H-pyran ring.
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural and Electronic Studies
- A study focused on a novel amide-based carboxylic acid derivative, closely related to 4-(2-Chlorophenyl)oxane-4-carboxylic acid. It analyzed the geometric and electronic structures of the crystalline network, emphasizing the importance of hydrogen bonds and stacking non-covalent interactions in forming 2-D architecture. This has implications for understanding the molecular and related network structures of similar compounds (Chahkandi et al., 2017).
Synthesis and Reaction Studies
- Research exploring the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, including derivatives of 4-(2-Chlorophenyl)oxane-4-carboxylic acid, highlighted their potential in lowering blood glucose levels. This finding is significant for understanding the compound's reactivity and potential biological applications (Eistetter & Wolf, 1982).
- Another study detailed the crystal structure of a compound structurally similar to 4-(2-Chlorophenyl)oxane-4-carboxylic acid. The insights into the molecular structure, including hydrogen bonding and van der Waals interactions, are vital for understanding the physical and chemical properties of related compounds (Zheng, Cui, & Rao, 2014).
Material Science and Polymer Research
- A study on the synthesis of a novel macrocyclic aromatic ether sulfone bearing two carboxylic groups, using a compound related to 4-(2-Chlorophenyl)oxane-4-carboxylic acid, highlights its application in material science, particularly in creating new polymers with unique properties (Rodewald & Ritter, 1997).
Chemical Reaction Mechanisms and Transformations
- Research into the ring cleavage reaction of 1, 3-oxazine-2, 4(3H)-dione derivatives, including compounds structurally similar to 4-(2-Chlorophenyl)oxane-4-carboxylic acid, provides insights into reaction mechanisms and potential synthetic pathways for various chemical compounds (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Safety and Hazards
properties
IUPAC Name |
4-(2-chlorophenyl)oxane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLHYDLHJNYMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)oxane-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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